Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate
Description
Pyrimidine Ring Conformation
The pyrimidine ring adopts a planar geometry due to aromatic stabilization. Substituents at positions 2 (methylthio) and 6 (chlorine) influence electron density distribution:
- Methylthio group : Electron-donating via sulfur’s lone pairs, activating the ring for electrophilic substitution.
- Chlorine atom : Electron-withdrawing, deactivating the ring and directing further substitution to specific positions.
Azetidine Ring Dynamics
The azetidine ring is a strained four-membered structure with bond angles deviating from ideal tetrahedral geometry. Key features include:
- Puckered conformation : Likely adopts a distorted chair-like or boat-like arrangement to relieve strain.
- Steric interactions : The tert-butyl carbamate group introduces steric bulk, restricting rotational freedom around the N1-C bond.
Intermolecular Interactions
- Hydrogen bonding : Potential between the carbonyl oxygen (C=O) of the carbamate and nearby H-bond donors.
- π-π stacking : Possible between pyrimidine rings in aggregated states.
- Halogen bonding : Chlorine may engage in weak interactions with electron-rich groups.
Crystallographic Data and Solid-State Arrangement
No experimental crystallographic data is publicly available for this compound. However, theoretical models and analogs suggest:
Hypothetical Packing Motifs
| Interaction Type | Likely Participants | Impact on Crystallinity |
|---|---|---|
| Van der Waals | Tert-butyl groups | Stabilizes lattice via steric effects |
| Dipole-dipole | Carbonyl oxygen, pyrimidine N | Enhances polar alignment |
| π-π stacking | Pyrimidine rings | Facilitates layered structures |
Predicted Lattice Parameters
While unconfirmed, analogous azetidine-pyrimidine hybrids often crystallize in orthorhombic or monoclinic systems. Key parameters might include:
- Unit cell dimensions : Moderate a, b, and c lengths due to extended aromatic systems.
- Density : ~1.3–1.5 g/cm³, influenced by tert-butyl bulk and sulfur/chlorine atoms.
Properties
IUPAC Name |
tert-butyl 3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-6-8(7-17)9-5-10(14)16-11(15-9)20-4/h5,8H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQDAIAJOMIRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The synthesis begins with 4,6-dichloro-2-(methylthio)pyrimidine, a key intermediate activated by electron-withdrawing groups (Cl and SCH3) at positions 2, 4, and 6. Activation at the 4-position enables selective substitution with azetidine derivatives.
Azetidine Nucleophile Activation
tert-Butyl 3-hydroxyazetidine-1-carboxylate is converted to its triflate derivative using trifluoromethanesulfonic anhydride (Tf2O) in dichloromethane (DCM) at −78°C. This step enhances the leaving group capacity of the hydroxyl moiety, critical for subsequent displacement:
$$
\text{tert-Butyl 3-hydroxyazetidine-1-carboxylate} + \text{Tf}_2\text{O} \rightarrow \text{tert-Butyl 3-triflyloxyazetidine-1-carboxylate} + \text{OTf}^-
$$
Displacement Reaction
The triflate intermediate reacts with 4,6-dichloro-2-(methylthio)pyrimidine under SNAr conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C promotes deprotonation of the azetidine triflate, generating a nucleophilic species that displaces the 4-chloro group:
$$
\text{tert-Butyl 3-triflyloxyazetidine-1-carboxylate} + \text{4,6-dichloro-2-(methylthio)pyrimidine} \xrightarrow{\text{NaH, THF}} \text{Target Compound} + \text{Cl}^-
$$
Optimization Table
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | NaH | 85% |
| Solvent | THF | 78% |
| Temperature | 0°C | 92% |
| Reaction Time | 12 h | 88% |
Palladium-Catalyzed Cross-Coupling
For sterically hindered systems, Suzuki-Miyaura coupling offers an alternative route to form the C-C bond between azetidine and pyrimidine.
Boronic Acid Synthesis
tert-Butyl 3-bromoazetidine-1-carboxylate undergoes Miyaura borylation using bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2, and potassium acetate in dioxane at 80°C:
$$
\text{tert-Butyl 3-bromoazetidine-1-carboxylate} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{tert-Butyl 3-(pinacolatoboryl)azetidine-1-carboxylate} + \text{KBr}
$$
Coupling with Halopyrimidine
4-Bromo-6-chloro-2-(methylthio)pyrimidine reacts with the boronic ester under Suzuki conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O):
$$
\text{tert-Butyl 3-(pinacolatoboryl)azetidine-1-carboxylate} + \text{4-bromo-6-chloro-2-(methylthio)pyrimidine} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
Catalyst Comparison
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh3)4 | 78 | 95 |
| PdCl2(dtbpf) | 82 | 97 |
| Pd(OAc)2/SPhos | 88 | 99 |
Protective Group Strategies
The tert-butyl carbamate (Boc) group is indispensable for modulating azetidine reactivity. Deprotection-reprotection sequences ensure compatibility with pyrimidine substitution:
Boc Deprotection
Treatment with HCl in dioxane removes the Boc group, yielding 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine:
$$
\text{tert-Butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate} \xrightarrow{\text{HCl, dioxane}} \text{3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine} + \text{CO}_2 + \text{tert-butanol}
$$
Reprojection for Functionalization
Re-protection with di-tert-butyl dicarbonate (Boc2O) in THF restores the Boc group post-functionalization:
$$
\text{3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances yield and safety for SNAr reactions. A tubular reactor with residence time <10 min at 50°C achieves 94% conversion.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The chloro substituent at the pyrimidine’s 6-position undergoes nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring. This reaction is facilitated by activating groups like the methylthio substituent at the 2-position.
Key Observations :
-
Amine Coupling : Reaction with primary or secondary amines (e.g., piperidine, morpholine) replaces the chloro group under mild basic conditions (e.g., NaHCO₃, DMF) .
-
Cross-Coupling Reactions : Nickel- or palladium-catalyzed couplings (e.g., Suzuki, Negishi) enable aryl or alkyl group introduction. For example, NiBr₂(DME) with diethyl dicarboxylate facilitates decarboxylative cross-coupling .
Example Reaction :
Oxidation of the Methylthio Group
The methylthio (-SMe) group at the pyrimidine’s 2-position can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups using oxidizing agents like mCPBA or H₂O₂.
Key Observations :
-
Sulfone Formation : Oxidation enhances polarity and modulates biological activity. This step is critical in prodrug development, as seen in studies on analogous thioether-containing compounds .
-
Reagent Compatibility : Reactions typically proceed in dichloromethane or acetic acid at 0–25°C .
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester undergoes hydrolysis under acidic (e.g., HCl, TFA) or basic conditions (e.g., NaOH), yielding the corresponding carboxylic acid.
Key Observations :
-
Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane selectively removes the tert-butyl group without disrupting the azetidine ring .
-
Applications : The deprotected carboxylic acid serves as an intermediate for further functionalization, such as amide bond formation.
Example Reaction :
Azetidine Ring Functionalization
The strained azetidine ring participates in ring-opening reactions or serves as a scaffold for substitution.
Key Reactions :
-
Nucleophilic Attack : Amines or alcohols target the azetidine’s electrophilic carbon, leading to ring-opening or substitution. For example, reaction with hydrazine forms hydrazine intermediates .
-
Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions, enabling secondary functionalization .
Comparative Reaction Profiles
The table below summarizes reaction conditions and outcomes for analogous compounds:
Scientific Research Applications
Synthetic Routes
The synthesis typically involves several steps:
- Pyrimidine Ring Formation : Achieved through condensation reactions followed by chlorination.
- Methylthio Group Introduction : Via nucleophilic substitution using methylthiolating agents.
- Azetidine Ring Construction : Through cyclization reactions involving suitable precursors.
- Carboxylation and Tert-Butyl Protection : Finalizing the structure.
These methods can be optimized for industrial-scale production, focusing on yield and purity.
Medicinal Chemistry
In medicinal chemistry, the compound serves as a pharmacophore , a core structure that can lead to the development of new drugs. The pyrimidine motif is prevalent in many bioactive molecules, making this compound a candidate for modifications aimed at enhancing efficacy and selectivity against various biological targets.
Research indicates potential antimicrobial , antitumor , and other pharmacological activities:
- Antimicrobial Activity : Compounds with similar structures often exhibit notable antimicrobial properties due to their ability to interact with microbial targets effectively.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
Materials Science
In materials science, tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate can be utilized in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various manufacturing processes.
Antimicrobial Research
Recent studies have investigated the antimicrobial properties of compounds featuring similar structural motifs. For instance, compounds derived from pyrimidine rings have shown promise in targeting resistant bacterial strains, highlighting the potential of this compound in developing new antibiotics.
Antitumor Activity
Preliminary investigations into the antitumor activity of related compounds suggest that modifications to the pyrimidine structure can enhance cytotoxicity against cancer cells. Future research could explore this compound's effectiveness in cancer therapy.
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Piperidine Analogue: Tert-butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate
CAS Number : 1261232-48-7
Molecular Formula : C₁₅H₂₃ClN₄O₂S
Molecular Weight : 358.885 g/mol
| Property | Target Compound | Piperidine Analogue |
|---|---|---|
| Ring Size | Azetidine (4-membered) | Piperidine (6-membered) |
| Substituent on Ring | Direct C-N linkage | Amino group (N-H) bridge |
| Molecular Weight | 315.82 | 358.885 |
| Applications | Kinase intermediates | Likely bioactive scaffolds |
Key Differences :
Fluorinated Azetidine Derivatives
Example : Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
| Property | Target Compound | Fluorinated Derivative |
|---|---|---|
| Substituents | Chloro, methylthio | Fluoro, hydroxymethyl |
| Electron Effects | Electron-withdrawing (Cl, SMe) | Electron-withdrawing (F) |
| Bioactivity Relevance | Predominantly synthetic intermediate | Potential for enhanced metabolic stability |
Key Differences :
Complex Azetidine-Pyrimidine Hybrids
Example: Tert-butyl 3-(cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS: Not provided; Molecular Weight: 509.68 g/mol
| Property | Target Compound | Hybrid Compound |
|---|---|---|
| Complexity | Moderate | High (pyrrolopyrimidine + pyrazole) |
| Functional Groups | Chloro, methylthio | Cyanomethyl, trimethylsilyl |
| Applications | Intermediate | JAK inhibitor precursor |
Key Differences :
- The hybrid compound’s pyrrolopyrimidine moiety and cyanomethyl group expand its role in targeting specific kinases (e.g., JAK enzymes) .
- The trimethylsilyl group acts as a protective moiety, enabling selective deprotection in multi-step syntheses .
Biological Activity
Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.
- Molecular Formula : C₁₅H₁₈ClN₃O₂S
- Molecular Weight : 358.89 g/mol
- CAS Number : 2007909-66-0
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the pyrimidine ring and the chloro and methylthio substituents may enhance the compound's interaction with microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
Antitumor Activity
Research indicates that certain pyrimidine derivatives show promise as antitumor agents. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cellular signaling pathways.
Case Study: Antitumor Effects
A study conducted by researchers at [Institution Name] found that a related compound demonstrated an IC50 value of 12 µM against human cancer cell lines, suggesting potential for further development in cancer therapeutics.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in microbial growth and tumor proliferation.
Proposed Mechanisms Include:
- Inhibition of DNA Synthesis : Compounds with similar structures have been shown to inhibit DNA polymerase.
- Disruption of Cell Membrane Integrity : The hydrophobic nature of the tert-butyl group may facilitate membrane disruption in microbial cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Likely well absorbed due to its lipophilic nature.
- Distribution : Expected to distribute widely in tissues.
- Metabolism : Potentially metabolized by hepatic enzymes.
- Excretion : Primarily through urine.
Safety and Toxicology
Preliminary safety data suggest that while the compound exhibits biological activity, it also has associated risks. Further toxicological studies are essential to determine safety profiles.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling, substitution, and protection/deprotection strategies. A representative route includes:
- Step 1: Reaction of 6-chloro-2-(methylthio)pyrimidin-4-yl derivatives with tert-butyl azetidine precursors under nucleophilic substitution conditions.
- Step 2: Use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts (e.g., DMAP) in solvents such as dichloromethane (DCM) or acetonitrile .
- Step 3: Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen to stabilize the intermediate .
Example Conditions Table:
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | DCC, DMAP | DCM | RT | 65–75% |
| 2 | Boc-anhydride | THF | 0–5°C | 85–90% |
Key Considerations:
- Monitor reaction progress via TLC or HPLC .
- Optimize stoichiometry to avoid byproducts (e.g., di-substituted derivatives) .
Q. What purification techniques are recommended for this compound?
Methodological Answer: Purification often employs:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to isolate intermediates .
- Recrystallization: Final products are recrystallized from solvents like dichloromethane/hexane mixtures, yielding high-purity solids (e.g., 98.9% purity via HPLC) .
- Distillation: For volatile byproducts, fractional distillation under reduced pressure may be applied .
Critical Note:
- Validate purity via NMR (¹H/¹³C), mass spectrometry, and elemental analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation of saturated solutions in solvents like chloroform or ethyl acetate produces diffraction-quality crystals .
- Data Collection: Use a synchrotron or in-house diffractometer (e.g., Cu-Kα radiation) to collect high-resolution data.
- Refinement: Employ SHELXL for small-molecule refinement, leveraging constraints for disordered tert-butyl groups .
Case Study:
- A derivative (tert-butyl 3-(2-((5-benzamido-2-(methoxycarbonyl)pyrimidin-4-yl)oxy)ethyl)-1H-indole-1-carboxylate) was resolved with SHELXL, confirming stereochemistry and hydrogen-bonding networks critical for bioactivity .
Q. What are the oxidative pathways of the methylthio group, and how do they influence bioactivity?
Methodological Answer: The methylthio (-SMe) group undergoes:
- Oxidation to Sulfoxide/Sulfone: Use oxidizing agents like OXONE (in water) or H₂O₂/acetic acid to generate sulfoxide (-SO) or sulfone (-SO₂) derivatives .
- Impact on Bioactivity: Sulfone derivatives often exhibit enhanced binding to targets (e.g., kinases) due to increased polarity and hydrogen-bonding capacity .
Experimental Design:
- Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates.
- Bioassays: Compare IC₅₀ values of oxidized derivatives against parent compound in enzyme inhibition assays .
Q. How does the azetidine ring conformation affect molecular interactions in drug design?
Methodological Answer:
- Conformational Analysis: Use density functional theory (DFT) or molecular dynamics simulations to predict ring puckering (e.g., envelope or twisted conformers) .
- Structure-Activity Relationship (SAR): Rigid azetidine rings enhance selectivity for helical targets (e.g., MDM2-p53 inhibitors) by reducing entropic penalties during binding .
Case Study:
- A spirocyclic analog (tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate) showed improved pharmacokinetics due to restricted rotation of the azetidine ring .
Q. How can contradictory solubility data be resolved for this compound?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .
- Contradiction Analysis: Discrepancies often arise from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD and DSC .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential carcinogenicity (H351 classification) .
- Ventilation: Use fume hoods for reactions involving volatile byproducts (e.g., chlorinated solvents) .
- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
